

Application Note: Quantification of Neoschaftoside in Plant Extracts using HPLC-UV

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Compound of Interest		
Compound Name:	Neoschaftoside	
Cat. No.:	B191960	Get Quote

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Introduction

Neoschaftoside, a flavonoid C-glycoside, is a naturally occurring bioactive compound found in various medicinal plants. Its potential pharmacological activities have garnered interest in the fields of phytochemistry and drug development. Accurate and precise quantification of **neoschaftoside** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of **neoschaftoside** using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Experimental Protocols Apparatus and Software

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven



- UV/Vis or Photodiode Array (PDA) Detector
- Analytical Balance (4-decimal place)
- Ultrasonic Bath
- Vortex Mixer
- Centrifuge
- Syringe filters (0.45 μm, PTFE or Nylon)
- HPLC vials with inserts
- Chromatography Data System (CDS) software for data acquisition and processing

Chemicals and Reagents

- Neoschaftoside reference standard (≥98% purity)
- · HPLC grade methanol
- HPLC grade acetonitrile
- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Plant material (dried and powdered)

Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **neoschaftoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 200 μg/mL. These solutions are used to construct the calibration curve.



Sample Preparation (Ultrasonic-Assisted Extraction)

- Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
- Add 25 mL of 70% aqueous methanol (v/v) to the tube.
- Vortex the mixture for 1 minute to ensure the plant material is fully wetted.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction process (steps 2-6) on the plant residue one more time to ensure complete extraction.
- Combine the supernatants from both extractions.
- Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitute the dried extract with 5 mL of methanol.
- Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

- Column: Phenyl-Hexyl column (150 mm × 4.6 mm, 5 μm)
- Mobile Phase:
 - A: 0.1% Formic acid in Water (v/v)
 - B: Methanol
- Gradient Elution:



Time (min)	% A	% B
0.0	90	10
10.0	65	35
15.0	65	35
18.0	90	10

| 20.0 | 90 | 10 |

Flow Rate: 1.0 mL/min

• Injection Volume: 10 μL

• Column Temperature: 40°C

• UV Detection Wavelength: 320 nm

Quantification Procedure

- Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
- Inject the prepared plant extract samples.
- Identify the **neoschaftoside** peak in the sample chromatograms by comparing the retention time with that of the reference standard.
- The concentration of neoschaftoside in the plant extracts is calculated using the regression
 equation obtained from the calibration curve. The final amount is expressed as mg of
 neoschaftoside per gram of dried plant material.

Data Presentation

The performance of this HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during method validation.



Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Parameter	Value	
Linearity Range (μg/mL)	1 - 200	
Regression Equation	y = 25431x + 1258	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD) (μg/mL)	0.15	
Limit of Quantification (LOQ) (μg/mL)	0.50	

Table 2: Precision

Concentration (µg/mL)	Intra-day Precision (RSD, n=6)	Inter-day Precision (RSD, n=6)
10	1.8%	2.5%
50	1.2%	1.9%
150	0.8%	1.5%

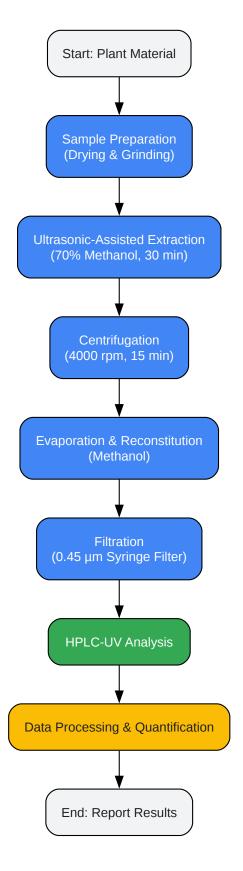
Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Found (μg/mL)	Recovery (%)	RSD (%) (n=3)
80	78.9	98.6	1.7
100	101.2	101.2	1.3
120	119.5	99.6	1.5

Visualization



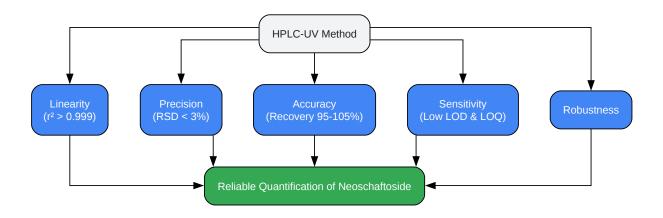
The following diagrams illustrate the experimental workflow for the quantification of **neoschaftoside** in plant extracts.





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Caption: Experimental workflow for **neoschaftoside** quantification.



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Caption: Method validation parameters for reliable results.

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